

# An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dinitrodiphenylmethane

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## Compound of Interest

Compound Name: 4,4'-Dinitrodiphenylmethane

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This technical guide provides a comprehensive overview of the molecular structure of **4,4'-Dinitrodiphenylmethane**, a compound of interest in various chemical and pharmaceutical research fields. This document details its structural parameters, spectroscopic signature, and relevant experimental protocols, presented in a manner conducive to advanced scientific understanding and application.

## Molecular Identity and Physicochemical Properties

**4,4'-Dinitrodiphenylmethane**, also known as bis(4-nitrophenyl)methane, is an organic compound with the chemical formula  $C_{13}H_{10}N_2O_4$ .<sup>[1][2]</sup> It possesses a molecular weight of 258.23 g/mol.<sup>[2]</sup> The compound typically appears as a light yellow solid.<sup>[3]</sup> Key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	258.23 g/mol
Melting Point	185 °C
Boiling Point (Predicted)	445.1 ± 25.0 °C
Density (Predicted)	1.341 ± 0.06 g/cm <sup>3</sup>
InChIKey	GLBZQZXDUTUCGK-UHFFFAOYSA-N
CAS Number	1817-74-9

Table 1: Physicochemical Properties of **4,4'-Dinitrodiphenylmethane**.[\[3\]](#)

## Molecular Structure and Crystallography

The definitive determination of the three-dimensional arrangement of atoms in **4,4'-Dinitrodiphenylmethane** is achieved through single-crystal X-ray diffraction. While a comprehensive crystallographic study for the 4,4'-isomer is not readily available in the public domain, a detailed analysis of its isomer, bis(2-nitrophenyl)methane (2,2'-dinitrodiphenylmethane), provides significant insights into the expected structural features.[\[1\]](#)[\[4\]](#)[\[5\]](#)

The crystal structure of bis(2-nitrophenyl)methane reveals a triclinic system with space group P-1.[\[1\]](#)[\[4\]](#)[\[5\]](#) The molecule consists of two nitrophenyl rings linked by a methylene bridge.[\[1\]](#)[\[4\]](#)[\[5\]](#) A key structural feature is the significant twisting of the nitro groups relative to the benzene rings, with dihedral angles of 16.64 (18)° and 28.02 (11)°. [\[1\]](#)[\[4\]](#) The two benzene rings are nearly perpendicular to each other, exhibiting a dihedral angle of 87.72 (6)°. [\[1\]](#)[\[4\]](#) It is anticipated that the 4,4'-isomer will also exhibit non-planar geometry due to steric hindrance between the nitro groups and the methylene bridge, influencing its packing in the solid state.

Table 2: Selected Crystallographic Data for bis(2-nitrophenyl)methane.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Value
Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	258.23
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.628 (3)
b (Å)	8.340 (3)
c (Å)	9.464 (4)
α (°)	103.544 (8)
β (°)	92.555 (7)
γ (°)	94.870 (7)
Volume (Å <sup>3</sup> )	582.0 (4)
Z	2

Table 3: Selected Bond Lengths for bis(2-nitrophenyl)methane.[1][4]

Bond	Length (Å)
N1-O1	1.233(2)
N1-O2	1.227(2)
N2-O3	1.228(2)
N2-O4	1.229(2)

Table 4: Selected Bond Angles for bis(2-nitrophenyl)methane.[1][4]

Angle	Value (°)
O2-N1-O1	123.4(2)
O2-N1-C1	118.5(2)
O1-N1-C1	118.1(2)
O3-N2-O4	123.3(2)
O3-N2-C8	118.5(2)
O4-N2-C8	118.2(2)

Table 5: Selected Dihedral Angles for bis(2-nitrophenyl)methane.[1][4]

Atoms	Angle (°)
O2-N1-C1-C2	16.8(3)
O1-N1-C1-C2	-163.7(2)
O3-N2-C8-C9	28.3(3)
O4-N2-C8-C9	-152.0(2)
C2-C1-C7-C8	87.6(2)

## Spectroscopic Characterization

The molecular structure of **4,4'-Dinitrodiphenylmethane** is further elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene bridge protons. The aromatic protons on the two

equivalent para-substituted phenyl rings would likely appear as a set of doublets in the downfield region (typically 7-8.5 ppm) due to the electron-withdrawing nature of the nitro groups. The methylene protons would appear as a singlet further upfield.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The carbon atoms attached to the nitro groups will be significantly deshielded and appear at a lower field. The methylene carbon will have a characteristic chemical shift, and the remaining aromatic carbons will appear in the aromatic region of the spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic vibrational frequencies for **4,4'-Dinitrodiphenylmethane** include:

- N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group ( $\text{NO}_2$ ) are expected in the regions of  $1500\text{-}1560\text{ cm}^{-1}$  and  $1300\text{-}1370\text{ cm}^{-1}$ , respectively.
- C-H Stretching: Aromatic C-H stretching vibrations typically appear above  $3000\text{ cm}^{-1}$ , while the methylene C-H stretching will be observed below  $3000\text{ cm}^{-1}$ .
- C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- C-N Stretching: The C-N stretching vibration is typically found in the  $800\text{-}900\text{ cm}^{-1}$  range.

## Experimental Protocols

### Synthesis of 4,4'-Dinitrodiphenylmethane

A general method for the synthesis of diarylmethanes involves the Friedel-Crafts alkylation of an aromatic compound. For **4,4'-Dinitrodiphenylmethane**, a plausible synthetic route would be the nitration of diphenylmethane. A detailed protocol for a related compound, bis(2-nitrophenyl)methane, involves a Suzuki coupling reaction, which could be adapted.<sup>[4]</sup>

Protocol for a related synthesis (Suzuki Coupling):

- To a mixture of 2-nitrophenylboronic acid, 2-nitrobenzyl bromide, and a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), a solution of a base (e.g.,  $\text{K}_2\text{CO}_3$ ) in a suitable solvent (e.g., a mixture of

THF and water) is added under an inert atmosphere (e.g., nitrogen).[4]

- The reaction mixture is heated under reflux for a specified period (e.g., 24 hours), ensuring protection from light.[4]
- After cooling, the product is extracted with an organic solvent, and the organic layer is washed and dried.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

## Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

General Crystallization Protocol:

- Dissolve the purified **4,4'-Dinitrodiphenylmethane** in a minimal amount of a suitable solvent (e.g., ethyl acetate/acetone mixture) at an elevated temperature.[6]
- Allow the solution to cool slowly to room temperature.
- If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
- Allow the solution to stand undisturbed for several days to allow for the slow growth of single crystals.

## NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-20 mg of the purified compound for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR).[7]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.[7]

- Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[7]

#### Data Acquisition:

- The NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal resolution.
- The appropriate pulse sequences are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## FTIR Spectroscopy

#### Sample Preparation:

- For solid samples, a KBr pellet is typically prepared. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

#### Data Acquisition:

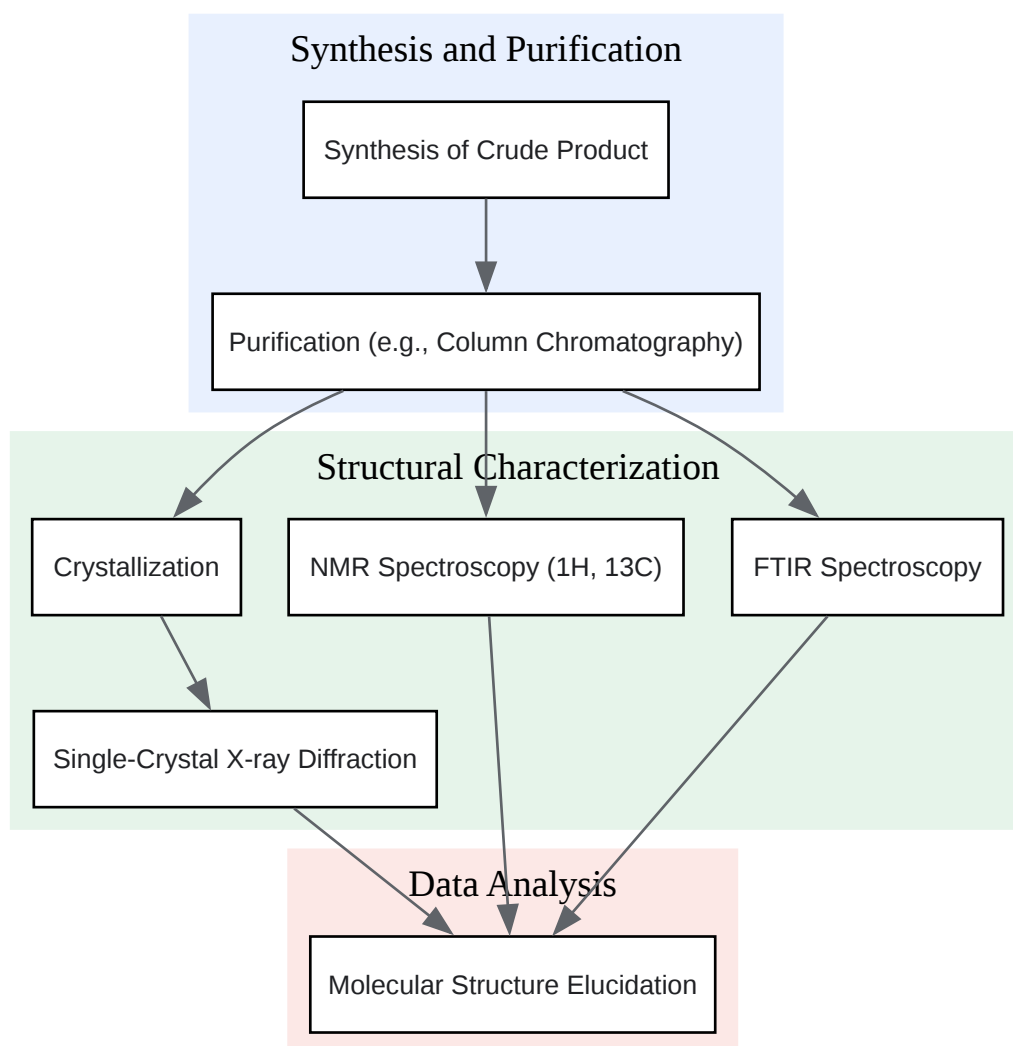
- A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- The sample is placed in the spectrometer, and the spectrum is recorded over a specific range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualizations

### Molecular Structure of 4,4'-Dinitrodiphenylmethane

Caption: 2D representation of the **4,4'-Dinitrodiphenylmethane** molecular structure.

## Experimental Workflow for Structural Characterization



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Caption: Workflow for the synthesis and structural characterization of **4,4'-Dinitrodiphenylmethane**.

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